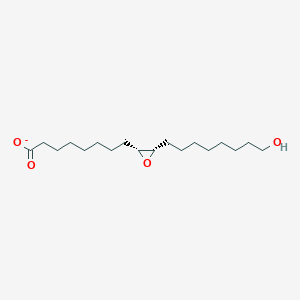

(9R,10S)-18-hydroxy-9,10-epoxystearate

Description

Propriétés

Formule moléculaire |

C18H33O4- |

|---|---|

Poids moléculaire |

313.5 g/mol |

Nom IUPAC |

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoate |

InChI |

InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/p-1/t16-,17+/m0/s1 |

Clé InChI |

ITTPZDMHCNGAGQ-DLBZAZTESA-M |

SMILES isomérique |

C(CCCCO)CCC[C@H]1[C@H](O1)CCCCCCCC(=O)[O-] |

SMILES canonique |

C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Enzymatic Biosynthesis Pathways of 9r,10s 18 Hydroxy 9,10 Epoxystearate

Identification of Precursor Substrates in Biological Systems

The biosynthesis of (9R,10S)-18-hydroxy-9,10-epoxystearate, a key component of plant polyesters like cutin, originates from common fatty acids. biocyclopedia.comnumberanalytics.com The pathway involves sequential enzymatic modifications to an 18-carbon fatty acid backbone.

Origin from Oleic Acid and 9,10-Epoxystearic Acid

The primary precursor for the C18 family of cutin monomers is oleic acid (18:1). biocyclopedia.comgsartor.org In biological systems, particularly plants, oleic acid is the starting point for a series of oxidation reactions. gsartor.org Research has demonstrated that oleic acid is a direct precursor to 9,10-epoxyoctadecanoic acid (also known as 9,10-epoxystearic acid). nih.gov Studies using plant tissues have shown that labeled oleic acid is efficiently incorporated into epoxy fatty acids. gsartor.org

Following its formation, 9,10-epoxystearic acid serves as the immediate substrate for the subsequent hydroxylation step. nih.gov Microsomal preparations from plants have been shown to utilize 9,10-epoxystearic acid to produce 18-hydroxy-9,10-epoxystearic acid, confirming its role as an intermediate in the pathway. nih.gov

Cytochrome P450-Mediated Epoxidation of Unsaturated Fatty Acids

The conversion of oleic acid to 9,10-epoxystearic acid is catalyzed by cytochrome P450 (CYP) enzymes. These enzymes are monooxygenases that play a crucial role in the synthesis of cutin monomers by introducing epoxide functional groups. biocyclopedia.comnumberanalytics.com

Stereospecificity of Plant Cytochrome P450 Enzymes (e.g., CYP94A1) in Epoxide Formation

Plant cytochrome P450 enzymes exhibit notable stereospecificity in their reactions. The formation of the specific (9R,10S) epoxide is not a random event but a directed enzymatic process. CYP94A1, a cytochrome P450 enzyme cloned from Vicia sativa, has been shown to be enantioselective. nih.gov It preferentially metabolizes the (9R,10S) enantiomer of 9,10-epoxystearic acid, which is also the enantiomer that is preferentially formed in Vicia sativa microsomes. nih.gov This enzymatic control ensures the production of a specific stereoisomer required for the plant's structural polymers.

Enantiomeric Excess in Enzymatic Epoxidation Reactions

The stereoselectivity of enzymes like CYP94A1 leads to an enantiomeric excess in the products formed. When a racemic (1:1) mixture of 9,10-epoxystearic acid enantiomers was incubated with CYP94A1, the enzyme preferentially consumed the (9R,10S) form. nih.gov This resulted in the remaining, unreacted epoxide being enriched in the (9S,10R) enantiomer, shifting the ratio to 66:34 in favor of the (9S,10R) form. nih.gov This demonstrates that the enzymatic action creates a significant enantiomeric imbalance by selectively acting on one stereoisomer.

Omega-Hydroxylation of Epoxy Fatty Acids

The final step in the biosynthesis of this compound is the hydroxylation at the terminal (omega) carbon atom of the fatty acid chain. This reaction is also mediated by cytochrome P450 enzymes.

Involvement of Cytochrome P450 Enzymes (e.g., CYP94A5, Human CYP4F Isoforms) in 18-Hydroxylation

In plants, cytochrome P450s from the CYP94 family are responsible for this terminal hydroxylation. Microsomal fractions from Vicia sativa seedlings catalyze the NADPH-dependent omega-hydroxylation of 9,10-epoxystearic acid to form 18-hydroxy-9,10-epoxystearic acid. nih.gov This reaction is characteristic of a P450 monooxygenase, as it requires O2 and is inhibited by carbon monoxide. nih.gov Specifically, CYP94A1 has been identified as an enzyme that hydroxylates the terminal methyl group of 9,10-epoxystearic acid. nih.gov It displays a clear preference for the (9R,10S) enantiomer, as shown by its lower Michaelis constant (Km), indicating a higher affinity for this substrate. nih.gov

The following table summarizes the kinetic parameters for the omega-hydroxylation of the two enantiomers of 9,10-epoxystearic acid by CYP94A1.

| Substrate (Enantiomer) | K_m (μM) | V_max_ (nmol/min per nmol of P450) |

| (9R,10S)-9,10-epoxystearic acid | 1.2 ± 0.1 | 19.2 ± 0.3 |

| (9S,10R)-9,10-epoxystearic acid | 5.9 ± 0.1 | 20.2 ± 1.0 |

| Data sourced from a study on CYP94A1 cloned from Vicia sativa. nih.gov |

In humans, isoforms of the CYP4F family are the primary catalysts for the omega-hydroxylation of fatty acid epoxides. colab.ws Human hepatic microsomes convert C18 epoxides into 18-hydroxy-C18-epoxides. colab.ws Recombinant human CYP4F2, CYP4F3A, and CYP4F3B have all been shown to catalyze this reaction, with CYP4F3A, found in leukocytes, exhibiting the highest maximum velocity (Vmax). colab.wsebi.ac.uk

The following table displays the apparent Vmax for the omega-hydroxylation of C18-epoxides by different human CYP4F isoforms.

| Enzyme | Apparent V_max (min⁻¹) |

| CYP4F2 | 0.84 - 15.0 |

| CYP4F3A | 3.0 - 21.2 |

| CYP4F3B | 0.84 - 15.0 |

| CYP4A11 | 0.3 - 2.7 |

| Data represents the range of activity across different C18-epoxide substrates. colab.wsebi.ac.uk |

Mechanistic Insights into NADPH-Dependency and Inhibitor Effects

The enzymatic biosynthesis of this compound is characterized by specific cofactor requirements and susceptibility to various inhibitors, which depend on the active enzymatic pathway. In plants, two primary pathways are considered for the epoxidation of fatty acids: the peroxygenase pathway and the cytochrome P450 (CYP) monooxygenase system.

A key distinction between these pathways lies in their dependency on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). The peroxygenase pathway, such as that found in Avena sativa (oat), is hydroperoxide-dependent and does not require NADPH for its catalytic activity. Peroxygenases utilize fatty acid hydroperoxides as both the oxidant and in some cases, the substrate, to catalyze the epoxidation of unsaturated fatty acids.

In contrast, cytochrome P450 monooxygenases are obligatorily dependent on NADPH. These enzymes require electrons transferred from NADPH by an NADPH-cytochrome P450 reductase (CPR) to activate molecular oxygen for insertion into the substrate. nih.govnih.gov This fundamental difference in cofactor requirement is a critical determinant of the metabolic context in which the biosynthesis of epoxy fatty acids occurs. The CPR, a flavoprotein, transfers electrons from NADPH via flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) to the heme center of the P450 enzyme. nih.gov

The biosynthesis of epoxy fatty acids can be influenced by various inhibitors that target the enzymes involved. For instance, inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of epoxy fatty acids to diols, can indirectly increase the levels of these compounds. While not directly inhibiting the synthesis, sEH inhibitors play a crucial role in the net accumulation of epoxy fatty acids.

Furthermore, general inhibitors of fatty acid oxidation can impact the availability of substrates for epoxidation. The table below provides examples of inhibitors that affect enzymes related to fatty acid metabolism. However, specific inhibitors for the peroxygenases involved in this compound synthesis are not as well characterized.

Table 1: Examples of Inhibitors Affecting Fatty Acid Metabolism Pathways

| Inhibitor Class | Target Enzyme | Example Compound | Mode of Action |

| Soluble Epoxide Hydrolase (sEH) Inhibitors | Soluble Epoxide Hydrolase | AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) | Prevents the hydrolysis of epoxy fatty acids to their corresponding diols. |

| Fatty Acid Oxidation Inhibitors | Carnitine Palmitoyltransferase I (CPT-I) | Etomoxir | Inhibits the transport of long-chain fatty acids into the mitochondria for β-oxidation. |

| 3-Ketoacyl-CoA Thiolase Inhibitors | 3-Ketoacyl-CoA Thiolase | Trimetazidine | Directly inhibits the final step of the β-oxidation spiral. |

Peroxygenase Pathway Contributions to Epoxy Fatty Acid Biosynthesis (e.g., in Avena sativa)

The peroxygenase pathway is a significant contributor to the biosynthesis of epoxy fatty acids in certain plants, with Avena sativa (oat) being a well-studied example. researchgate.net In oat seeds, a specific peroxygenase, designated AsPXG1, has been identified and characterized. This enzyme catalyzes the hydroperoxide-dependent epoxidation of unsaturated fatty acids. researchgate.net

The biosynthesis of epoxy fatty acids via this pathway in oat involves a two-step process. First, a 9-lipoxygenase (AsLOX2) catalyzes the formation of 9-hydroperoxy fatty acids from unsaturated fatty acids like linoleic acid. researchgate.net Subsequently, the peroxygenase (AsPXG1) utilizes these hydroperoxides as oxygen donors to epoxidize other unsaturated fatty acids. researchgate.net Notably, this pathway does not rely on molecular oxygen as the direct oxidant, but rather on the hydroperoxide. researchgate.net

The substrate specificity of these peroxygenases is a critical factor in determining the profile of epoxy fatty acids produced. For instance, AsPXG1 from Avena sativa has been shown to have a preference for certain fatty acids as substrates for epoxidation. The following table summarizes the relative activity of a recombinant AsPXG1 with various fatty acid substrates.

Table 2: Relative Substrate Specificity of Avena sativa Peroxygenase (AsPXG1)

| Substrate (Fatty Acid) | Relative Activity (%) |

| Oleic acid (18:1) | 100 |

| Linoleic acid (18:2) | 85 |

| α-Linolenic acid (18:3) | 70 |

| Palmitoleic acid (16:1) | 45 |

| Erucic acid (22:1) | 30 |

Data is illustrative and based on reported substrate preferences.

Research on oat seed homogenates has demonstrated the formation of various epoxy fatty acids from linoleic acid. Incubation of linoleic acid with these preparations leads to the production of cis-9,10-epoxy-12(Z)-octadecenoic acid and cis-12,13-epoxy-9(Z)-octadecenoic acid. This indicates that the peroxygenase system in oats can generate different positional isomers of epoxy fatty acids. The stereochemistry of the resulting epoxides is also a key aspect of this enzymatic pathway.

Metabolic Transformations and Enzymatic Interactions of 9r,10s 18 Hydroxy 9,10 Epoxystearate

Hydrolysis by Epoxide Hydrolases (EH)

The primary metabolic route for many epoxy fatty acids is hydrolysis, a reaction catalyzed by a class of enzymes known as epoxide hydrolases (EHs). This process involves the addition of a water molecule across the epoxide ring, leading to the formation of a vicinal diol.

Formation of Vicinal Diols (e.g., 9,10,18-Trihydroxystearic Acid)

The enzymatic hydration of (9R,10S)-18-hydroxy-9,10-epoxystearate by epoxide hydrolases results in the formation of threo-9,10,18-trihydroxystearic acid. nih.gov This conversion is a critical step in the metabolism of this compound, particularly within biological systems where these epoxides are prevalent. Particulate preparations from plants like apple and spinach have been shown to catalyze this specific transformation. nih.govnih.gov The resulting trihydroxy fatty acid is a known constituent of plant cutin and suberin, suggesting this hydrolytic pathway is integral to the synthesis and modification of these biopolymers. ebi.ac.uk

Table 1: Hydrolysis by Epoxide Hydrolase

| Substrate | Enzyme | Product |

|---|

Enantioselectivity and Stereospecificity of Epoxide Hydrolases (e.g., Soybean EH, Rat Liver EH)

Epoxide hydrolases often exhibit significant selectivity for specific stereoisomers of their substrates. Studies comparing enzymes from different sources reveal distinct stereochemical preferences.

Soybean epoxide hydrolase, for instance, displays a high degree of enantioselectivity. It preferentially hydrolyzes the (9R,10S) enantiomer of cis-9,10-epoxystearic acid, which is structurally very similar to the 18-hydroxy derivative. nih.govresearchgate.netnih.govnih.gov Research indicates that cis-9,10-epoxy-18-hydroxystearic acid is a substrate for soybean EH, although it is processed less efficiently than its non-hydroxylated counterpart, 9,10-epoxystearic acid. researchgate.netnih.gov The soybean enzyme also demonstrates strict stereospecificity, converting the substrate into a single chiral diol product, threo-9R,10R-dihydroxystearic acid, through a process with high enantioconvergence. nih.govnih.gov This action results from a stereoselective attack on the oxirane carbon with the (S)-configuration. nih.govnih.gov

Mammalian epoxide hydrolases show varied characteristics. The membrane-bound epoxide hydrolase from rat liver shares the distinctive stereochemical features of the soybean enzyme, showing a preference for the (9R,10S) enantiomer. nih.govnih.gov In sharp contrast, the cytosolic epoxide hydrolase from rat liver exhibits a complete lack of enantioselectivity, hydrolyzing both enantiomers without preference. nih.gov

Table 2: Comparative Enantioselectivity of Epoxide Hydrolases

| Enzyme Source | Substrate Preference | Stereochemical Outcome |

|---|---|---|

| Soybean EH | High enantioselectivity for (9R,10S) enantiomer. nih.govnih.gov | High enantioconvergence, yielding a single chiral diol. nih.govnih.gov |

| Rat Liver EH (Membrane-bound) | High enantioselectivity, similar to Soybean EH. nih.govnih.gov | Shares stereochemical features with Soybean EH. nih.govnih.gov |

| Rat Liver EH (Cytosolic) | Complete absence of enantioselectivity. nih.gov | No enantioconvergence. nih.gov |

Further Oxidative Derivatization

Beyond hydrolysis, this compound can undergo further oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. These reactions modify the fatty acid structure, often at the terminal carbon, and represent an alternative pathway for its metabolism.

Terminal Oxidation to Dicarboxylic Acids (e.g., 9,10-Epoxy-octadecan-1,18-dioic Acid) by Cytochrome P450 Enzymes

The initial step in the terminal oxidation of fatty acids is ω-hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases. Microsomal fractions from plants containing CYP enzymes have been shown to catalyze the NADPH-dependent ω-hydroxylation of cis-9,10-epoxystearic acid to form 18-hydroxy-9,10-epoxystearic acid. nih.gov

Human CYP enzymes, particularly isoforms of the CYP4F family (such as CYP4F2, CYP4F3A, and CYP4F3B), are the primary catalysts in the ω-hydroxylation of C18 epoxy fatty acids. ebi.ac.uk This process is considered a key pathway for the inactivation of fatty acid epoxides. ebi.ac.uk While the direct conversion of 18-hydroxy-9,10-epoxystearate to its corresponding dicarboxylic acid, 9,10-epoxy-octadecan-1,18-dioic acid, is a subsequent step in the ω-oxidation pathway, the initial hydroxylation by CYP4F enzymes is the well-documented and rate-limiting stage. ebi.ac.uk

Table 3: ω-Hydroxylation of C18 Epoxides by Cytochrome P450

| Substrate Family | Enzyme Family | Primary Product |

|---|

Alternative Pathways for Fatty Acid Epoxide Inactivation

The metabolic fate of fatty acid epoxides is not limited to hydrolysis. Several alternative pathways contribute to their inactivation and clearance. One significant alternative is the ω-hydroxylation catalyzed by cytochrome P450 enzymes, as described above. ebi.ac.uk This pathway provides a method of inactivation distinct from the formation of vicinal diols. ebi.ac.uk

Another potential route for the catabolism of the fatty acid backbone is through β-oxidation. This metabolic process systematically shortens the fatty acid chain. ebi.ac.uk For unsaturated fatty acids, β-oxidation requires auxiliary enzymes to handle the double bonds. nih.govresearchgate.net It is plausible that after the epoxide ring is resolved, the resulting fatty acid can be directed towards the β-oxidation spiral for energy production or further breakdown.

Influence on Lipid Metabolism and Related Gene Expression

This compound and its metabolites play a direct role in lipid metabolism, most notably as structural components of plant biopolymers. In plants, this compound is a major monomer of cutin, the lipid-based polyester (B1180765) that forms the protective outer layer of leaves, stems, and fruits. ebi.ac.uk

Studies on various plants have highlighted the importance of this molecule. In Clivia miniata leaves, 9,10-epoxy-18-hydroxyoctadecanoic acid is the most abundant single component of cutin, especially during early developmental stages. ebi.ac.uk Similarly, in tea plants (Camellia sinensis), cuticular membranes rapidly accumulate this epoxy fatty acid at a very early stage of leaf development. ebi.ac.uk This rapid synthesis and incorporation into a major structural polymer represent a significant influence on plant lipid metabolism, channeling fatty acid precursors into the production of a protective barrier. The prevalence of this compound underscores its central role in the specialized lipid metabolism that governs the formation of the plant cuticle. ebi.ac.uk

Biological Roles and Functional Significance of 9r,10s 18 Hydroxy 9,10 Epoxystearate

Integration into Plant Structural Biopolymers as a Monomer

As a monomer, (9R,10S)-18-hydroxy-9,10-epoxystearate is a fundamental building block for one of the most critical protective structures in terrestrial plants: the cuticle.

This compound is a characteristic and often predominant monomer of C18-family cutin, the insoluble polyester (B1180765) that forms the structural framework of the plant cuticle. nih.govnih.gov The plant cuticle is an extracellular layer that covers the aerial surfaces of most land plants, providing essential protection from environmental stresses. nih.govoup.com The biosynthesis of this C18 cutin monomer begins with oleic acid (18:1). gsartor.org Through enzymatic processes, including an epoxidation step, oleic acid is converted into 9,10-epoxy-18-hydroxystearic acid. gsartor.org This monomer, along with other hydroxy and epoxy-hydroxy fatty acids, is then synthesized by epidermal cells. nih.gov

These monomers are cross-linked via intermolecular ester bonds to form the complex, three-dimensional cutin polymer. nih.gov One proposed mechanism for the assembly of this polymer involves the self-assembly of polyhydroxy fatty acid monomers into vesicles known as "cutinsomes," which accumulate and fuse at the outer part of the epidermal cell wall to form the early cuticle. capes.gov.br

The presence and concentration of this monomer can vary between plant species and even different organs of the same plant. For instance, 9,10-epoxy-18-hydroxyoctadecanoic acid has been identified as a cutin component in various plants, including Arabidopsis, Vicia sativa, apple fruits, and the leaves of Clivia miniata and tea plants (Camellia sinensis). nih.govnih.govebi.ac.uknih.gov In developing tea leaves, this specific monomer accumulates rapidly at a very early stage of leaf development. ebi.ac.uk

Contribution to Plant Defense Mechanisms

In addition to inadvertently signaling its presence to pathogens, the release of this compound also serves as a distress signal that activates the plant's own defense systems.

Among the various C18 cutin monomers, 9,10-epoxy-18-hydroxystearate (B1261793) and its derivative 9,10,18-trihydroxystearate have been identified as exhibiting the strongest effects in eliciting plant defense mechanisms. gsartor.org Their presence can trigger protective responses in the plant, affording it enhanced protection against fungal attack. gsartor.org The specific stereochemistry of the molecule, particularly the cis-epoxy group, is crucial for this protective activity. gsartor.org This suggests that the plant has evolved to use the breakdown products of its own cuticle as a rapid and localized signal to mount a defense against invading microbes, highlighting a dual role for this compound in both structure and defense. gsartor.orgnih.govportlandpress.com

Broader Implications in Cellular Lipid Homeostasis and Signaling Pathways

The roles of this compound in cutin formation and defense signaling underscore its integration into the plant's broader lipid metabolism and signaling networks. As a derivative of oleic acid, its synthesis is part of the plant's fatty acid metabolism. gsartor.org Furthermore, its metabolism and potential inactivation are managed by specific enzymes like cytochrome P450s, which are central to maintaining cellular homeostasis by regulating the levels of bioactive molecules. nih.gov

Advanced Laboratory Synthetic Methodologies for 9r,10s 18 Hydroxy 9,10 Epoxystearate and Analogues for Research

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis offers a powerful and sustainable alternative to purely chemical routes, characterized by mild reaction conditions and high selectivity, which minimizes the formation of byproducts. doria.finih.gov This approach combines chemical processes with biological catalysis, often using enzymes like lipases to achieve specific transformations that are difficult to control with conventional chemistry. rsc.org The high selectivity of enzymes is particularly advantageous in preventing undesirable side reactions, such as the ring-opening of the epoxide group. doria.fifraunhofer.de

Lipase-Catalyzed Polymerization for Epoxy-Functionalized Polyesters

The synthesis of epoxy-functionalized polyesters from monomers like cis-9,10-epoxy-18-hydroxyoctadecanoic acid is effectively achieved through lipase-catalyzed polycondensation. unl.pt Immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, has been identified as a highly efficient catalyst for this process. unl.ptdoria.fi This enzymatic approach facilitates the polymerization of the hydroxy acid monomer to create polyesters with reactive epoxy functionalities along the polymer chain. unl.pt

The polymerization can be conducted under different conditions, such as in a solvent like toluene (B28343) or in bulk (solvent-free). unl.pt Bulk polymerization at 85°C has been shown to produce a polyester (B1180765) with a weight-average molecular weight (Mw) of 15,000 g/mol in just 3 hours. unl.pt Extending the reaction time to 68 hours in toluene at 75°C with molecular sieves to remove water by-product can yield polyesters with an even higher Mw of 20,000 g/mol . unl.pt This demonstrates the versatility of lipase catalysis in producing tailored polymeric materials from renewable, functionalized fatty acid monomers. nih.govrsc.org

| Condition | Catalyst | Temperature | Reaction Time | Resulting Polyester (Mw) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|---|

| Bulk Polymerization | Novozym 435 | 85°C | 3 h | 15,000 g/mol | 2.2 |

| Solvent (Toluene) with Molecular Sieves | Novozym 435 | 75°C | 68 h | 20,000 g/mol | 2.2 |

Chemo-Catalytic Epoxidation of Unsaturated Fatty Acid Precursors

The foundational step in synthesizing epoxy fatty acids is the epoxidation of the double bonds present in their unsaturated precursors, such as oleic acid. srce.hrresearchgate.net This transformation converts the C=C double bond into a reactive three-membered oxirane ring through the addition of an oxygen atom. ijcce.ac.ir Chemo-catalytic methods, particularly those involving peracids, are widely employed for this purpose due to their efficiency and the availability of reagents. acs.orgucl.ac.uk

Peracid-Mediated Epoxidation Strategies for Related Epoxides (e.g., mCPBA, Peracetic Acid)

Peracid-mediated epoxidation is a classic and effective strategy for converting alkenes to epoxides. masterorganicchemistry.com The reaction mechanism involves a concerted process where an oxygen atom is transferred from the peracid to the alkene, resulting in the formation of an epoxide and a carboxylic acid by-product. masterorganicchemistry.com This addition is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

Commonly used peracids include meta-chloroperoxybenzoic acid (mCPBA), peracetic acid, and performic acid. ucl.ac.ukmasterorganicchemistry.com Peracetic and performic acids are often generated in situ by reacting acetic acid or formic acid with hydrogen peroxide, a method considered safer for industrial applications. fraunhofer.desrce.hrijcce.ac.ir Formic acid is often preferred as it is highly reactive and may not require an additional catalyst to form the peracid. ijcce.ac.ir The epoxidation of oleic acid using in situ generated performic acid, with sulfuric acid as a catalyst, can achieve a relative conversion to oxirane of up to 80% under optimized conditions. ijcce.ac.ir Another approach involves using a pre-formed and more stable peracid like mCPBA, which has been successfully used to epoxidize oleic acid derivatives in solvents like chloroform, yielding products in good measure. ucl.ac.uk

| Peracid System | Catalyst | Temperature | Key Molar Ratio | Max. Relative Conversion to Oxirane (RCO) |

|---|---|---|---|---|

| Performic Acid (in situ) | Sulfuric Acid | 45°C | Formic Acid:Oleic Acid (1.64:1) | 80% |

| Performic Acid (in situ) | Amberlite IR-120 | Not Specified | H₂O₂:Oleic Acid (1.1:1) | 85% |

Emerging and Optimized Synthetic Techniques for Related Epoxides

To enhance the efficiency, sustainability, and safety of epoxide synthesis, researchers are developing emerging and optimized techniques. These methods aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency. acs.org Key advancements in this area include the adoption of solvent-free reaction conditions and the use of microwave irradiation to accelerate chemical transformations. acs.orgresearchgate.net

Solvent-Free Methods and Microwave-Assisted Synthesis

Solvent-free synthesis offers significant environmental benefits by eliminating volatile organic compounds. The epoxidation of methyl oleate (B1233923) has been successfully performed under solvent-free conditions using a tungsten-based catalyst and hydrogen peroxide, achieving a high conversion of 97.4% and an epoxide yield of 73.3%. researchgate.net Further optimization, involving the bubbling of air through the reaction mixture, can increase the epoxide yield to 95.0%, demonstrating a synergistic effect between hydrogen peroxide and oxygen. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. acs.orgnih.gov When applied to the epoxidation of oleic acid, microwave irradiation can significantly enhance the reaction rate and yield compared to conventional heating, particularly in the absence of a catalyst. acs.orgresearchgate.net For instance, the ring-opening copolymerization of fatty epoxides with phthalic anhydride (B1165640) under microwave irradiation (200 W, 100°C) for 30 minutes can produce copolymers with a molecular weight of 6000 g/mol , a significant improvement over the much longer reaction times required for conventional heating. nih.gov These modern techniques represent a greener and more efficient path toward the synthesis of valuable epoxy compounds. nih.gov

| Technique | Precursor | Key Findings | Reference |

|---|---|---|---|

| Solvent-Free Epoxidation | Methyl Oleate | Achieved 95.0% epoxide yield using a tungsten catalyst with H₂O₂ and air. | researchgate.net |

| Microwave-Assisted Copolymerization | Epoxy Fatty Esters | Produced a copolymer with Mw of 6000 g/mol in 30 minutes, compared to 19-20 hours with conventional heating. | nih.gov |

| Microwave-Assisted Epoxidation | Oleic Acid | A clear enhancement of fatty acid conversion was observed with microwave irradiation. | acs.org |

Analytical and Stereochemical Characterization Techniques in 9r,10s 18 Hydroxy 9,10 Epoxystearate Research

Advanced Chromatographic Separation and Identification Methods

Chromatography is a cornerstone in the analysis of (9R,10S)-18-hydroxy-9,10-epoxystearate, enabling the separation of this specific compound from a complex mixture of related molecules. The choice of chromatographic technique is dictated by the analytical question at hand, whether it is resolving enantiomers, differentiating isomers, or profiling metabolites.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

The separation of enantiomers, which are non-superimposable mirror images of each other, is a significant challenge in chemical analysis. For this compound and its enantiomer, (9S,10R)-18-hydroxy-9,10-epoxystearate, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

Research has demonstrated the successful resolution of similar epoxy fatty acid enantiomers using chiral phase HPLC. nih.gov For instance, studies on the precursor, 9,10-epoxystearic acid, have shown that the (9R,10S) and (9S,10R) enantiomers can be effectively separated. researchgate.net In one study, a mixture of these enantiomers was resolved with a ratio of 90:10, highlighting the capability of chiral HPLC to quantify the enantiomeric excess. researchgate.net To enhance separation and shorten retention times, the carboxylic acid group of the fatty acid can be methylated prior to analysis. researchgate.net Common chiral columns used for such separations include those with brand names like Chiralcel OB or OD. nih.gov

Table 1: Chiral HPLC Conditions for Enantiomer Resolution of Related Epoxystearates

| Parameter | Condition | Reference |

| Column | Chiralcel OB or OD | nih.gov |

| Mobile Phase | Hexane/Propan-2-ol/Acetic Acid (99.7:0.2:0.1, by vol.) | researchgate.net |

| Flow Rate | 0.8 ml/min | researchgate.net |

| Derivatization | Methylation of the carboxyl group | researchgate.net |

Reverse-Phase HPLC Coupled with Mass Spectrometry for Isomer Differentiation

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. When coupled with mass spectrometry (MS), it becomes an indispensable tool for differentiating isomers of this compound that may not be resolved by chromatography alone. nih.govnih.govresearchgate.net Isomers, such as those with different positions of the epoxy group or hydroxyl group, can exhibit subtle differences in their retention times on a C18 column. nih.govresearchgate.net

The mass spectrometer provides crucial information about the mass-to-charge ratio of the eluted molecules and their fragmentation patterns. rsc.org This allows for the differentiation of structural isomers that may co-elute from the HPLC column. For example, the fragmentation pattern in the mass spectrum can reveal the location of functional groups within the molecule. The combination of retention time data from HPLC and mass spectral data from MS provides a high degree of confidence in the identification of specific isomers. researchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for profiling metabolites of this compound. Prior to analysis, the fatty acid is typically derivatized to increase its volatility and thermal stability. researchgate.net Common derivatization methods include methylation of the carboxylic acid and hydroxyl groups.

In GC-MS analysis, the derivatized compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. researchgate.net For 9,10-epoxy-18-hydroxyoctadecanoic acid methyl ester, the mass spectrum shows characteristic mid-chain cleavage, which aids in its identification. researchgate.net This technique has been instrumental in identifying and quantifying related suberin components in natural products. researchgate.net

Spectrometric Approaches for Structural and Oxidative Product Elucidation (e.g., ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like this compound and its oxidative products. researchgate.netmdpi.com ESI-MS allows for the determination of the molecular weight of the parent compound with high accuracy. kobe-u.ac.jp

When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide detailed structural information. kobe-u.ac.jp In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern can be used to deduce the structure of the original molecule, including the location of the epoxide and hydroxyl groups. This technique is invaluable for identifying the products formed from the oxidation of this compound, which may include the formation of additional hydroxyl or keto groups. kobe-u.ac.jp

Future Research Directions and Unexplored Avenues in 9r,10s 18 Hydroxy 9,10 Epoxystearate Studies

Deeper Elucidation of Regulatory Mechanisms Governing its Biosynthesis and Metabolism

The biosynthesis of (9R,10S)-18-hydroxy-9,10-epoxystearate involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450-dependent fatty acid hydroxylases. google.com While the key enzymes have been identified, the intricate regulatory networks that control their expression and activity are not yet fully understood. Future research should focus on identifying the transcription factors that bind to the promoter regions of these enzyme-encoding genes and modulate their expression in response to developmental cues and environmental stresses.

In plants, the biosynthesis of cutin monomers is known to be influenced by biotic and abiotic stress, which can enhance the transcription of the involved cytochrome P450 enzymes. nih.gov Understanding the signaling pathways that link stress perception to the upregulation of these genes is a critical area for future studies. Furthermore, the metabolic fate of this compound, beyond its incorporation into the cutin polymer, is largely unknown. Investigating the enzymes and pathways responsible for its degradation or modification will provide a more complete picture of its lifecycle within the plant.

| Research Area | Key Objectives | Potential Impact |

| Transcriptional Regulation | Identify transcription factors and cis-regulatory elements controlling the expression of biosynthetic enzymes. | Elucidate how the production of this compound is coordinated with plant growth and stress responses. |

| Stress Signaling | Uncover the signaling cascades that mediate the stress-induced biosynthesis of this compound. | Provide insights into the molecular mechanisms of plant adaptation to environmental challenges. |

| Metabolic Fate | Characterize the catabolic pathways and enzymes involved in the turnover of this compound. | Reveal the full scope of its physiological roles and potential for conversion into other bioactive molecules. |

Comprehensive Investigation of Downstream Signaling Cascades in Plant Stress Responses

Emerging evidence suggests that cutin monomers, including epoxy fatty acids, can act as signaling molecules in plants. oup.comnih.gov These molecules, likely released from the cuticle upon pathogen attack or mechanical damage, can trigger plant immune responses. oup.comnih.gov It has been shown that cutin oligomers can induce hallmark features of pattern-triggered immunity, such as an influx of calcium ions (Ca2+), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs). oup.comnih.gov

Future research should aim to identify the specific receptors that perceive this compound and initiate these signaling cascades. A comprehensive investigation of the downstream signaling components, including protein kinases, phosphatases, and transcription factors, will be crucial to understanding how the perception of this molecule is translated into a coordinated defense response. Additionally, the role of cutin monomers in other signaling contexts, such as mycorrhizal symbiosis, warrants further exploration. researchgate.net

| Signaling Component | Research Focus | Expected Outcomes |

| Receptor Identification | Identify and characterize the plasma membrane or intracellular receptors that bind to this compound. | Provide the first step in understanding how this molecule is perceived by the plant cell. |

| Downstream Cascades | Elucidate the specific protein kinase cascades and second messengers involved in signal transduction. | Map the intracellular pathways that link receptor activation to changes in gene expression and cellular responses. |

| Transcriptional Reprogramming | Identify the target genes whose expression is altered in response to this compound signaling. | Reveal the genetic programs that are activated to mount a defense or other physiological response. |

Development of Novel Biocatalytic Applications for Enantiopure Epoxide Production

Chiral epoxides are valuable building blocks in the synthesis of a wide range of fine chemicals and pharmaceuticals. The production of enantiomerically pure compounds is often a significant challenge in synthetic chemistry. Biocatalysis, using enzymes to perform chemical transformations, offers a promising green alternative for the synthesis of such molecules.

Future research in this area should focus on the discovery and engineering of enzymes capable of the enantioselective epoxidation of 18-hydroxyoleic acid to produce this compound with high purity. Enzymes such as fungal peroxygenases and cytochrome P450s have shown potential for the epoxidation of long-chain alkenes and fatty acids. mdpi.comresearchgate.netnih.gov Through techniques like directed evolution and protein engineering, the substrate specificity and enantioselectivity of these enzymes could be tailored for this specific reaction. The development of efficient whole-cell biocatalysts or immobilized enzyme systems would further enhance the industrial applicability of this approach.

| Biocatalytic Strategy | Key Research Areas | Potential Advantages |

| Enzyme Discovery | Screen novel microorganisms and plant sources for enzymes with high activity and selectivity for 18-hydroxyoleic acid epoxidation. | Access to a broader range of biocatalysts with potentially superior properties. |

| Protein Engineering | Utilize rational design and directed evolution to improve the enantioselectivity and catalytic efficiency of known epoxidizing enzymes. | Tailor-made biocatalysts for the specific and efficient production of the desired enantiomer. |

| Process Optimization | Develop optimized reaction conditions, including solvent systems and cofactor regeneration, for whole-cell or immobilized enzyme processes. | Cost-effective and sustainable production of enantiopure this compound. |

Advancement of Methodologies for In Situ Detection and Quantification in Complex Biological Matrices

To fully understand the biological roles of this compound, it is essential to be able to accurately quantify its levels and visualize its distribution within plant tissues. The complex lipid composition of biological matrices presents a significant analytical challenge.

Future advancements in analytical chemistry will be crucial for developing sensitive and specific methods for the in situ detection and quantification of this compound. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the quantitative analysis of fatty acids and their derivatives in plant extracts. nih.govnih.govmdpi.comresearchgate.netplantpathologylab.com Further development of these methods can improve their sensitivity and throughput.

For visualizing the spatial distribution of this compound within plant tissues, matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) holds great promise. nih.govresearchgate.netresearchgate.netnih.govmdpi.com This technique allows for the label-free imaging of molecules directly from tissue sections, providing valuable information on their localization in specific cell types or subcellular compartments. Continued innovation in matrix application, spatial resolution, and data analysis will enhance the utility of MALDI-MSI for studying the distribution of cutin monomers. researchgate.netresearchgate.netnih.govmdpi.com

| Analytical Technique | Future Developments | Impact on Research |

| LC-MS/MS | Development of more sensitive and high-throughput quantitative methods. | Enables precise measurement of changes in the levels of this compound in response to various stimuli. |

| MALDI-MSI | Improvement of spatial resolution and matrix application techniques for plant tissues. | Allows for the detailed visualization of the distribution of this compound within the plant cuticle and other tissues. |

| In Situ Derivatization | Exploration of on-tissue chemical derivatization methods to enhance detection and specificity. | Increases the confidence in the identification and localization of this compound. |

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for characterizing (9R,10S)-18-hydroxy-9,10-epoxystearate?

- Structural Features : The compound is an epoxy fatty acid with an 18-carbon chain, an epoxide group at positions 9 and 10 (stereochemistry: 9R,10S), and a hydroxyl group at position 17. Its molecular formula is C₁₈H₃₄O₄ (molecular weight: 314.25 g/mol) .

- Analytical Methods :

- Stereochemical Analysis : X-ray crystallography (for crystalline derivatives) or chiral chromatography to resolve enantiomers .

- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm epoxide ring geometry and hydroxyl group position. Mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Safety Protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in sealed containers at 2–8°C to prevent degradation.

- Avoid inhalation of aerosols; work in a fume hood .

- Disposal : Classify as non-hazardous waste but follow local regulations (e.g., EU 1272/2008) for disposal of fatty acid derivatives .

Advanced Research Questions

Q. How should experimental designs be optimized to study the compound’s reactivity in epoxy resin formulations?

- Methodological Approach :

- Crosslinking Studies : Use differential scanning calorimetry (DSC) to monitor curing kinetics. Vary epoxy-to-hardener ratios (e.g., amino acids) to assess crosslink density .

- Machine Learning (ML) Integration : Apply Bayesian optimization to identify synergistic combinations with bio-based curing agents (e.g., amino acids) for enhanced glass-transition temperatures (Tg) .

- Key Variables : Temperature, catalyst type, and post-cure conditions (critical for achieving reported mechanical properties) .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Root Cause Analysis :

- Purity Issues : Verify purity (>99%) via HPLC; impurities (e.g., unsaturated analogs) may lower decomposition temperatures .

- Experimental Variability : Standardize post-cure protocols (e.g., 24h at 120°C vs. ambient curing) to align with literature benchmarks .

Q. What methodologies are suitable for evaluating its potential in sustainable polymer composites?

- Sustainability Metrics :

- Life Cycle Assessment (LCA) : Compare carbon footprint against petroleum-based epoxies .

- Performance Testing : Measure Tg, tensile strength, and hydrolytic stability in bio-resin formulations .

- Synergistic Formulations : Combine with lignin or cellulose derivatives to enhance biodegradability while maintaining mechanical properties .

Data Presentation and Critical Analysis

Q. What statistical approaches are recommended for analyzing structure-property relationships in epoxy derivatives?

- Methods :

- Multivariate Regression : Correlate epoxy ring stereochemistry (9R,10S vs. 9S,10R) with thermal stability .

- LASSO Modeling : Identify key predictors (e.g., hydrogen bonding, aromaticity) for Tg optimization in ML-guided studies .

- Data Visualization : Use 3D scatter plots to highlight trends in crosslink density vs. mechanical performance .

Q. How should researchers address inconsistencies in bioactivity studies (e.g., antimicrobial assays)?

- Troubleshooting Steps :

- Standardize Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Control for Stereoisomers : Compare activity of (9R,10S) vs. (9S,10R) epoxides to rule out stereochemical biases .

- Data Interpretation : Apply ANOVA to assess significance of bioactivity differences across experimental replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.